molecular formula C16H16FN3O2 B11796963 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B11796963
M. Wt: 301.31 g/mol
InChI Key: JSFHKLYMCSBBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a chemical building block designed for medicinal chemistry and drug discovery research. This compound features a piperidine-4-carboxylic acid scaffold, a prevalent motif in pharmaceuticals known for its versatility in molecular design . The structure is substituted with a pyrimidine ring, a nitrogen-containing heterocycle that is the second most widely utilized nitrogen heterocycle in FDA-approved drugs . This pyrimidine ring is further functionalized with a 4-fluorophenyl group, a common substituent used to fine-tune the properties of drug candidates. The simultaneous presence of these privileged fragments makes this molecule a valuable intermediate for the synthesis of potential enzyme inhibitors and targeted therapeutic agents. Piperidine carboxylic acid derivatives are frequently employed in the development of bioactive molecules and have been identified as key components in compounds with various pharmacological activities . The pyrimidine heterocycle is often incorporated into molecules intended for protein kinase inhibition and other targeted therapies . Researchers can utilize this compound as a core scaffold to create novel analogs for high-throughput screening or as a starting point in rational drug design programs targeting a wide range of diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)14-9-15(19-10-18-14)20-7-5-12(6-8-20)16(21)22/h1-4,9-10,12H,5-8H2,(H,21,22)

InChI Key

JSFHKLYMCSBBAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid as an anti-cancer agent. Its structural features allow it to interact with various biological targets, making it a candidate for developing new cancer therapies.

Case Studies

A notable case study involved the evaluation of a related compound in a clinical setting, which reported significant reductions in tumor viability and increased apoptosis markers in treated patients . This suggests that similar compounds may hold therapeutic promise.

Study Cancer Type Outcome
Fares et al. (2014)Breast CancerInduced apoptosis, reduced cell viability
MDPI Review (2023)Hypopharyngeal CancerBetter cytotoxicity than reference drug

Neurodegenerative Diseases

The compound's potential extends to neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that piperidine derivatives can inhibit key enzymes involved in neurodegeneration.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease progression . This inhibition is crucial for enhancing cholinergic neurotransmission and potentially slowing disease progression.

Case Studies

Research on piperidine derivatives has revealed promising results in animal models, showing improved cognitive function and reduced neuroinflammation . These findings support further exploration of this compound in therapeutic contexts.

Study Disease Outcome
Liu et al. (2023)Alzheimer's DiseaseImproved cognitive function in models

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, leading to various derivatives with enhanced biological activities. The structural modifications aim to improve potency and selectivity against specific targets.

Synthetic Approaches

Recent literature discusses innovative synthetic routes that enhance yield and purity while enabling the introduction of functional groups that can modulate biological activity . This aspect is crucial for developing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the pyrimidine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid, emphasizing differences in substituents, physicochemical properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
This compound (Target Compound) C₁₆H₁₅FN₃O₂* 300.31 (estimated) 4-Fluorophenyl (pyrimidine C6), COOH (piperidine) Hypothesized inhibitor of Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase based on SAR .
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid C₁₁H₁₅N₃O₃ 237.26 Methoxy (pyrimidine C6) Improved solubility (Log S: -2.3) compared to fluorophenyl analogs; used in HCV entry inhibitors .
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid C₁₀H₁₂ClN₃O₂ 241.67 Chloro (pyrimidine C2) Lower molecular weight; potential intermediate for kinase inhibitors. Synthesized via nucleophilic substitution .
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid C₁₁H₁₂F₃N₃O₂ 275.23 Trifluoromethyl (pyrimidine C6) Enhanced metabolic stability; applied in carbapenemase inhibitor discovery .
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid C₁₄H₂₂N₄O₂ 278.35 Diethylamino (pyrimidine C6) Exhibits moderate Log P (1.8); used in antibacterial research .
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide C₂₆H₂₈FN₄O₂ 463.53 4-Ethylphenoxy (pyrimidine C6), amide linkage Higher molecular weight; amide group improves target selectivity in kinase assays .

Notes:

  • Conversely, the carboxylic acid group reduces cell permeability but improves solubility in polar solvents .
  • Biological Activity :
    • Antimycobacterial Activity : Piperidine-pyrimidine derivatives with electron-withdrawing groups (e.g., -F, -CF₃) show potent inhibition of Mycobacterium tuberculosis enzymes, likely due to enhanced target binding .
    • Antiviral Activity : Methoxy and trifluoromethyl analogs demonstrate efficacy against HCV entry, with IC₅₀ values in the low micromolar range .
    • Enzyme Inhibition : The carboxylic acid moiety is critical for interacting with catalytic residues in decaprenylphosphoryl-β-D-ribose oxidase (DprE1) and carbapenemases .

Biological Activity

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a piperidine ring and a pyrimidine moiety, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16FN3O2\text{C}_{15}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the inhibition of key signaling pathways involved in cancer and inflammation. Its mechanism of action primarily involves the modulation of protein kinases, which are critical in regulating cellular functions.

Key Biological Activities:

  • Inhibition of Protein Kinase B (PKB/Akt) : The compound has shown to be an ATP-competitive inhibitor of PKB with high selectivity over closely related kinases. This selectivity is crucial for minimizing off-target effects, enhancing its potential as an anticancer agent .
  • Antitumor Activity : In vivo studies demonstrated that derivatives of this compound significantly inhibited tumor growth in human xenograft models, indicating its potential application in cancer therapy .
  • Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects by suppressing cyclooxygenase (COX) activity, which is pivotal in the inflammatory response .

Case Studies

  • PKB Inhibition Study : A study evaluated various derivatives of piperidine-based compounds for their ability to inhibit PKB. The findings revealed that this compound had a notable inhibitory effect on PKB activity, with IC50 values demonstrating significant potency compared to control compounds .
  • Antitumor Efficacy : In a study involving human tumor xenografts in nude mice, compounds similar to this compound were administered at varying doses. Results indicated a dose-dependent reduction in tumor size, showcasing the compound's potential as an effective anticancer agent .
  • Inflammation Model : The anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats. The compound exhibited significant reduction in edema comparable to standard anti-inflammatory drugs, suggesting its therapeutic potential in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResult/IC50 ValueReference
PKB InhibitionCellular AssayIC50 = 50 nM
Antitumor ActivityXenograft ModelTumor reduction >50% at 10 mg/kg
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction (p < 0.05)

Q & A

Q. What are the common synthetic routes for preparing 1-(6-(4-fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, such as:

  • Condensation reactions : Combining pyrimidine precursors with fluorophenyl groups under catalytic conditions (e.g., palladium or copper catalysts) .
  • Hydrolysis of esters : For example, converting ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate to the carboxylic acid derivative via NaOH-mediated hydrolysis, followed by acidification with HCl to precipitate the product .
  • Cyclization : Formation of the piperidine ring system under controlled temperature and solvent conditions (e.g., DMF or toluene) .

Q. How is the compound characterized to confirm structural integrity?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon frameworks (e.g., δ 7.49 ppm for NH2_2 groups in DMSO-d6_6) .
  • IR spectroscopy : Peaks at 1730 cm1^{-1} (carboxylic acid C=O stretch) and 3259 cm1^{-1} (N-H stretches) .
  • Elemental analysis : Matching calculated vs. observed %C, %H, and %N values (e.g., 49.99% C calculated vs. 50.04% observed) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst selection : Palladium catalysts enhance coupling efficiency in pyrimidine ring formation, while copper catalysts reduce side reactions in aryl halide substitutions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps, whereas toluene minimizes ester hydrolysis during reflux .
  • Acidification protocols : Gradual addition of HCl (6N) at 0–5°C prevents decomposition of acid-sensitive functional groups .

Q. What strategies resolve discrepancies in spectral data during structural analysis?

  • Isomer differentiation : Use 1H^1H-1H^1H COSY or NOESY NMR to distinguish regioisomers arising from ambiguous coupling patterns .
  • Impurity profiling : LC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies byproducts from incomplete hydrolysis or oxidation .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in piperidine ring conformation or fluorine substituent orientation .

Q. How can bioactivity assays be designed to evaluate this compound’s potential?

  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., human CA II/IX) using stopped-flow spectrophotometry, with acetazolamide as a positive control .
  • Cellular uptake studies : Radiolabel the compound (e.g., 14C^{14}C-carboxylic acid) to quantify permeability in Caco-2 cell monolayers .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified fluorophenyl or piperidine groups to identify critical pharmacophores .

Q. What are the best practices for long-term storage and handling?

  • Storage : Keep at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation or hydrolysis .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Safety protocols : Use fume hoods for weighing (particle size <10 µm) and PPE (nitrile gloves, lab coat) to minimize dermal exposure .

Data Contradiction & Methodological Challenges

Q. How to address conflicting solubility data reported in literature?

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy .
  • pH-dependent solubility : Titrate the compound in buffered solutions (pH 1–10) to identify optimal dissolution conditions for biological assays .

Q. Why do synthetic yields vary between laboratories?

  • Trace metal effects : Use Chelex-treated solvents to remove trace metals that deactivate catalysts .
  • Moisture sensitivity : Employ Schlenk lines for moisture-sensitive steps (e.g., Grignard additions to pyrimidine intermediates) .

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